molecular formula C15H16O3 B11926876 Ethyl 2-Hydroxy-2-(1-naphthyl)propionate

Ethyl 2-Hydroxy-2-(1-naphthyl)propionate

Cat. No.: B11926876
M. Wt: 244.28 g/mol
InChI Key: FBYUEYAEBRPFCT-UHFFFAOYSA-N
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Description

Ethyl 2-Hydroxy-2-(1-naphthyl)propionate is an organic compound with the molecular formula C₁₅H₁₆O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxy group and an ethyl ester group attached to a propionate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Hydroxy-2-(1-naphthyl)propionate can be synthesized through the esterification of 2-Hydroxy-2-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Hydroxy-2-(1-naphthyl)propionate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Oxo-2-(1-naphthyl)propanoic acid.

    Reduction: Formation of 2-Hydroxy-2-(1-naphthyl)propanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-Hydroxy-2-(1-naphthyl)propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Hydroxy-2-(1-naphthyl)propionate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors.

Comparison with Similar Compounds

Ethyl 2-Hydroxy-2-(1-naphthyl)propionate can be compared with similar compounds such as:

    Methyl 2-Hydroxy-2-(1-naphthyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Hydroxy-2-(1-naphthyl)propanoic acid: The parent acid form of the compound.

    Ethyl 2-Hydroxy-2-(2-naphthyl)propionate: Similar structure but with the hydroxy group attached to the 2-position of the naphthalene ring.

These comparisons highlight the unique properties of this compound, such as its specific ester group and substitution pattern on the naphthalene ring.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 2-hydroxy-2-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H16O3/c1-3-18-14(16)15(2,17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,17H,3H2,1-2H3

InChI Key

FBYUEYAEBRPFCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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